2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
Propriétés
IUPAC Name |
2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-3-4-11(7-10(9)2)19-5-6-20-13(14(19)22)17-18-15(20)23-8-12(16)21/h3-7H,8H2,1-2H3,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRIHWNMEXUGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)N)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the triazolopyrazine core, followed by the introduction of the dimethylphenyl group and the thioacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyrazine core, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazolopyrazine core and thioacetamide moiety. These interactions may modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Table 1. Structural and Functional Comparison of Triazolopyrazine Derivatives
Detailed Comparisons
Substituent Effects at Position 7
- Target Compound (3,4-Dimethylphenyl): The electron-donating methyl groups enhance lipophilicity, favoring interactions with hydrophobic binding pockets. This substituent may reduce oxidative metabolism compared to halogenated analogs, improving metabolic stability .
- The benzyl group may confer rigidity, affecting receptor binding .
- (2-Methoxyphenyl): The methoxy group introduces hydrogen-bonding capacity, which could enhance solubility and bioavailability. However, steric hindrance from the ortho-substituent may limit binding affinity .
Substituent Effects at Position 3
- Target Compound (Sulfanyl Acetamide): The thioether linkage may participate in redox reactions or glutathione conjugation, influencing both antioxidant activity and metabolic clearance .
- However, this substituent may also elevate toxicity risks due to sulfur-mediated bioactivation .
- This highlights how minor structural changes shift activity profiles .
Pharmacokinetic and Physicochemical Properties
- Solubility: The target compound’s calculated logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the methoxy-substituted analog () has a lower logP (~2.8), favoring aqueous solubility .
- Metabolic Stability: The 3,4-dimethylphenyl group in the target compound likely slows CYP450-mediated oxidation compared to the 4-chlorobenzyl group (), which is more susceptible to dehalogenation .
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide?
The synthesis involves multi-step reactions starting with acid activation using carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C, followed by cyclization with hydrazine derivatives. Key steps include:
- Intermediate formation : Reacting 3,4-dimethylphenyl-substituted pyrazinone precursors with thioacetamide linkers.
- Cyclization : Refluxing intermediates for 24 hours to form the triazolopyrazine core.
- Purification : Recrystallization from DMFA/i-propanol mixtures to achieve >95% purity. Controlled temperature and solvent choice (e.g., DMFA for solubility) are critical for yield optimization .
Q. How is the compound characterized post-synthesis?
Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazolo-pyrazine core and substituent positions (e.g., 3,4-dimethylphenyl group).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., expected [M+H]+ ion at m/z 436.5).
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What initial biological screening assays are recommended for this compound?
Prioritize enzyme inhibition assays (e.g., COX-2 or kinase targets) due to structural similarities to bioactive triazolopyrazines. Use:
- In vitro enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates.
- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity.
- Solubility optimization : Use DMSO stocks (<1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can conflicting yields in multi-step synthesis be resolved?
Contradictions in yields often stem from:
- Intermediate stability : Protect moisture-sensitive intermediates (e.g., hydrazinopyrazinones) under inert gas.
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track cyclization completion.
- Catalyst optimization : Replace CDI with EDC/HOBt for amide coupling if side reactions occur. Statistical tools like Design of Experiments (DoE) can model temperature and solvent effects on yield .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with the 3,4-dimethylphenyl group.
- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).
- QSAR modeling : Correlate substituent electronegativity (e.g., methyl vs. methoxy groups) with IC₅₀ values from analog data .
Q. How to design structure-activity relationship (SAR) studies for analogs?
Compare substituent effects using a data-driven table:
| Substituent (R₁/R₂) | Enzyme IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 3,4-Dimethylphenyl | 18 (COX-2) | 12.5 (PBS) |
| 4-Ethoxyphenyl | 42 (COX-2) | 8.2 (PBS) |
| 3-Fluorophenyl | 35 (Kinase X) | 10.1 (PBS) |
Key variables:
- Electron-donating groups (e.g., methyl) enhance enzyme affinity.
- Polar substituents (e.g., methoxy) reduce solubility but improve target specificity .
Q. What strategies mitigate poor solubility in pharmacological assays?
- Co-solvent systems : Use Cremophor EL or cyclodextrin-based formulations.
- Salt formation : Screen phosphate or hydrochloride salts for improved aqueous stability.
- Prodrug design : Introduce ester groups at the acetamide moiety for hydrolysis in vivo .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for intermediates prone to hydrolysis (e.g., hydrazinopyrazinones) .
- Data contradiction : Cross-validate biological activity using orthogonal assays (e.g., SPR vs. enzymatic assays) to rule out false positives .
- Safety : While no acute hazards are reported, handle with standard PPE due to limited toxicological data .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
